2-(4-Methyl-quinazolin-2-ylamino)-5,6-dihydro-3H-pyrimidin-4-one
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Overview
Description
2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one is a heterocyclic compound that features a quinazoline ring system fused with a tetrahydropyrimidinone moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one typically involves the following steps:
Amidation and Cyclization: The starting material, 2-aminobenzoic acid derivatives, undergoes amidation with an appropriate acid chloride to form substituted anthranilates.
Formation of Quinazolinone: The benzoxazinones are treated with ammonia solution to produce quinazolinone derivatives.
Final Coupling: The quinazolinone derivative is then coupled with a suitable tetrahydropyrimidinone precursor under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives.
Scientific Research Applications
2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a DNA-interacting agent and its effects on cellular processes.
Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 2-(Methyl(quinazolin-4-yl)amino)acetic acid
- 3-Amino-2-methyl-quinazolin-4(3H)-one
- 4-Methylquinazolin-2-yl derivatives
Uniqueness
2-[(4-Methylquinazolin-2-yl)amino]-3,4,5,6-tetrahydropyrimidin-4-one is unique due to its specific structural features that combine the quinazoline and tetrahydropyrimidinone moieties
Properties
Molecular Formula |
C13H13N5O |
---|---|
Molecular Weight |
255.28 g/mol |
IUPAC Name |
2-[(4-methylquinazolin-2-yl)amino]-4,5-dihydro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C13H13N5O/c1-8-9-4-2-3-5-10(9)16-13(15-8)18-12-14-7-6-11(19)17-12/h2-5H,6-7H2,1H3,(H2,14,15,16,17,18,19) |
InChI Key |
JOQDOEKTOISJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NCCC(=O)N3 |
Origin of Product |
United States |
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